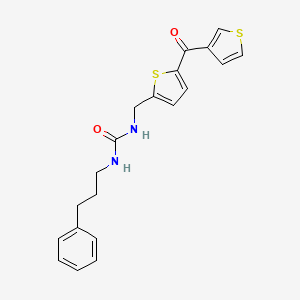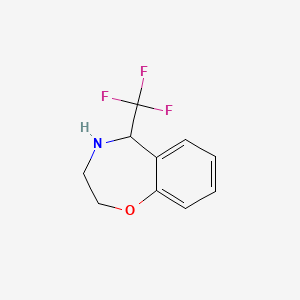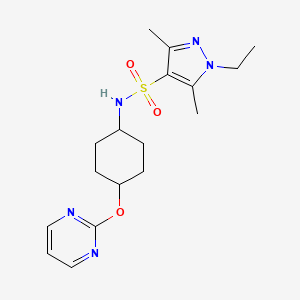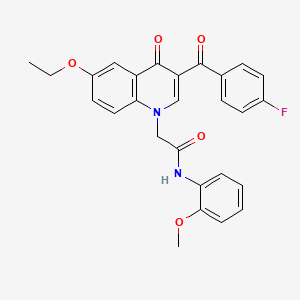
1-(3-Phenylpropyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives with various substituents has been a topic of interest due to their potential biological activities. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors was reported, with the most potent compounds bearing hydrophobic groups in the terminal phenyl ring . Similarly, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized, with one compound showing significant activity against human chronic myeloid leukemia (CML) cell line K562 . Additionally, a high-yield synthetic method for 1-methyl-3-(5-nitropyridin-2-yl) urea was established, which is an important intermediate for small molecule anticancer drugs .
Molecular Structure Analysis
The molecular structure and vibrational spectra of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea were calculated using Density Functional Theory (DFT), and the results showed that charge in electron density in the σ(∗) and π(∗) antibonding orbitals and second order delocalization energies confirm the occurrence of Intramolecular Charge Transfer (ICT) within the molecule . The crystal structure of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was determined by X-ray diffraction and compared with DFT calculations, revealing consistency between the two .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives often include nucleophilic substitutions and multi-step reactions. For example, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea involved multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine . The synthesis of 1-aryl-3-(2-chloroethyl) ureas and their cytotoxicity evaluation involved reactions derived from 4-phenylbutyric acid and alkylanilines .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be inferred from their molecular structure analysis. For instance, the hyperpolarizability and related properties of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea suggest its potential application in nonlinear optics . The molecular electrostatic potential and frontier molecular orbitals of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea were studied using DFT, which revealed its physicochemical properties .
Relevant Case Studies
The antiangiogenesis evaluation of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas showed significant inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) proliferation, migration, and tube formation, indicating an antiangiogenic effect . The novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showed potent activity against the human CML cell line K562 and induced apoptosis via the PI3K/Akt signal pathway . These case studies demonstrate the therapeutic potential of urea derivatives in cancer treatment.
Applications De Recherche Scientifique
Chemical Synthesis and Stereochemical Studies :
- Urea derivatives have been utilized in stereochemical studies, particularly in the preparation of saturated heterocycles (Fülöp, Bernáth, & Sohár, 1985).
Inhibitory Activities in Biochemistry :
- Certain urea derivatives have shown potential as acetylcholinesterase inhibitors, important for treatments targeting neurological disorders (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
- Urea compounds have also been studied for their interaction with various anions, impacting the morphology and rheology of hydrogels (Lloyd & Steed, 2011).
Molecular Interactions and Reactions :
- Research has been conducted on the nature of urea-fluoride interaction and proton transfer processes, which are crucial for understanding molecular interactions (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Synthesis and Biological Evaluation :
- Urea derivatives have been synthesized and evaluated for their potential as neuropeptide Y5 receptor antagonists, significant for developing treatments for obesity and related disorders (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
- These compounds have also been studied for their cytotoxicity and DNA-topoisomerase inhibitory activity, indicating potential applications in cancer research (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Antitumor and Antimicrobial Activities :
- Research into the synthesis and characterization of urea derivatives has revealed their potential for antitumor and antimicrobial applications (Azmy, Awad, Hefni, Saad, Eltoukhy, & Mabied, 2018).
Plant Biology and Cytokinin-like Activity :
- Urea derivatives have been used in plant biology, showing cytokinin-like activity and enhancing adventitious rooting, which is crucial for agricultural biotechnology (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-19(16-10-12-25-14-16)18-9-8-17(26-18)13-22-20(24)21-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-10,12,14H,4,7,11,13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQKEHKJFUOXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)
![[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2547734.png)
![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)



![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)
![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2547745.png)